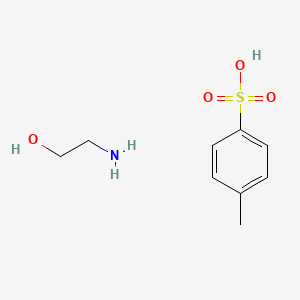

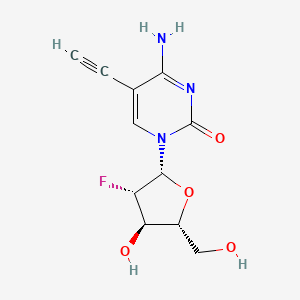

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-(triméthylsilyl)éthynyl)uracile est un analogue de nucléoside synthétique. Ce composé se distingue par sa structure unique, qui comprend un fragment de sucre fluoré et un groupe triméthylsilyl-éthynyl attaché à la base uracile. Ces modifications confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-(triméthylsilyl)éthynyl)uracile implique généralement plusieurs étapes :

Fluorination du fragment de sucre : Le matériau de départ, le 2-désoxy-D-arabinofuranose, subit une fluorination pour introduire l'atome de fluor en position 2.

Glycosylation : Le sucre fluoré est ensuite glycosylé avec un dérivé uracile protégé.

Introduction du groupe triméthylsilyl-éthynyl :

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de techniques de purification à haut débit et de mesures de contrôle qualité strictes afin de garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-(triméthylsilyl)éthynyl)uracile subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor sur le fragment de sucre peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau de la base uracile.

Réactions de couplage : Le groupe triméthylsilyl-éthynyl peut participer à des réactions de couplage, telles que le couplage de Sonogashira.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles comme les amines et les thiols.

Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène pour l'oxydation et le borohydrure de sodium pour la réduction.

Réactions de couplage : Les catalyseurs au palladium et les co-catalyseurs au cuivre sont couramment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés substitués, tandis que les réactions de couplage peuvent produire des conjugués complexes.

Applications de la recherche scientifique

Le 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-(triméthylsilyl)éthynyl)uracile a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'agent antiviral et anticancéreux en raison de sa capacité à interférer avec le métabolisme des acides nucléiques.

Médecine : Investigué pour son potentiel thérapeutique dans le traitement des infections virales et de certains types de cancer.

Industrie : Utilisé dans le développement d'outils de diagnostic et comme réactif dans diverses analyses biochimiques.

Mécanisme d'action

Le mécanisme d'action du 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-(triméthylsilyl)éthynyl)uracile implique son incorporation dans les acides nucléiques. Le fragment de sucre fluoré et le groupe triméthylsilyl-éthynyl perturbent la fonction normale des acides nucléiques, conduisant à l'inhibition de la réplication virale et de la prolifération des cellules cancéreuses. Le composé cible des enzymes clés impliquées dans la synthèse des acides nucléiques, telles que l'ADN polymérase et la transcriptase inverse.

Composés similaires :

1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)uracile : Il manque le groupe triméthylsilyl-éthynyl, ce qui donne des propriétés chimiques et biologiques différentes.

5-(2-(Triméthylsilyl)éthynyl)uracile : Il manque le fragment de sucre fluoré, ce qui affecte son incorporation dans les acides nucléiques.

Unicité : Le 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-(triméthylsilyl)éthynyl)uracile est unique en raison de la combinaison du sucre fluoré et du groupe triméthylsilyl-éthynyl. Cette double modification améliore sa stabilité, sa biodisponibilité et son efficacité par rapport aux composés similaires.

Applications De Recherche Scientifique

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.

Industry: Utilized in the development of diagnostic tools and as a reagent in various biochemical assays.

Mécanisme D'action

The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil involves its incorporation into nucleic acids. The fluorinated sugar moiety and the trimethylsilyl-ethynyl group disrupt normal nucleic acid function, leading to the inhibition of viral replication and cancer cell proliferation. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.

Comparaison Avec Des Composés Similaires

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical and biological properties.

5-(2-(Trimethylsilyl)ethynyl)uracil: Lacks the fluorinated sugar moiety, affecting its incorporation into nucleic acids.

Uniqueness: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil is unique due to the combination of the fluorinated sugar and the trimethylsilyl-ethynyl group. This dual modification enhances its stability, bioavailability, and efficacy compared to similar compounds.

Propriétés

Numéro CAS |

85714-55-2 |

|---|---|

Formule moléculaire |

C11H12FN3O4 |

Poids moléculaire |

269.23 g/mol |

Nom IUPAC |

4-amino-5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H12FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h1,3,6-8,10,16-17H,4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |

Clé InChI |

NJJYCPXWFZQVEP-IBCQBUCCSA-N |

SMILES isomérique |

C#CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |

SMILES canonique |

C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.